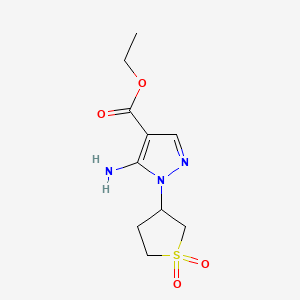

ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate

Description

Historical Development of Pyrazole Chemistry in Medicinal Research

Pyrazole chemistry traces its origins to the late 19th century, when German chemist Hans von Pechmann first synthesized pyrazole in 1898 via the reaction of acetylene and diazomethane. This discovery laid the groundwork for understanding the structural and electronic properties of this heterocyclic system, characterized by a five-membered ring with two adjacent nitrogen atoms. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a natural pyrazole derivative, highlighting its biological relevance.

The medicinal potential of pyrazoles became evident with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, a selective COX-2 inhibitor introduced in the 1990s. Pyrazole’s versatility as a scaffold stems from its ability to undergo diverse functionalization at the 1-, 3-, 4-, and 5-positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, substitutions at the 1- and 3-positions have been critical in designing kinase inhibitors like crizotinib and baricitinib, which target tyrosine kinases involved in cancer and inflammatory diseases.

Significance of Pyrazole-Thiophene Hybrids in Pharmaceutical Sciences

The fusion of pyrazole with thiophene, a sulfur-containing heterocycle, represents a strategic approach to enhancing bioactivity and metabolic stability. Thiophene’s electron-rich aromatic system complements pyrazole’s hydrogen-bonding capacity, creating hybrids with improved target affinity and solubility. Recent studies demonstrate that pyrazole-thiophene hybrids exhibit broad-spectrum antimicrobial, antioxidant, and anti-inflammatory activities.

For instance, Schiff bases derived from pyrazole-clubbed thiophenes have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/ml. The thiophene ring’s sulfur atom also facilitates interactions with cysteine residues in enzyme active sites, as observed in molecular docking studies of thiazole-pyrazole-thiophene hybrids. These hybrids disrupt bacterial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR), underscoring their multifunctional therapeutic potential.

Research Evolution and Current Position of 1,1-Dioxidotetrahydrothiophen Derivatives

1,1-Dioxidotetrahydrothiophen (sulfolane) derivatives have emerged as critical motifs in drug design due to their polar sulfone group, which enhances aqueous solubility and membrane permeability. The sulfone moiety’s electron-withdrawing nature stabilizes adjacent carbonyl groups, making these derivatives resistant to metabolic degradation. Recent advancements include the development of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide, a compound studied for its antibacterial and anti-inflammatory properties.

In hybrid systems, the sulfolane unit acts as a conformational constraint, locking the pyrazole and thiophene rings into bioactive orientations. This structural rigidity improves target selectivity, as demonstrated in derivatives targeting fatty acid biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). Computational studies using density functional theory (DFT) further validate that sulfolane-containing hybrids exhibit favorable electronic properties for protein-ligand interactions.

Academic Research Significance of Ethyl 5-Amino-1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-Pyrazole-4-Carboxylate

This compound represents a structurally unique hybrid combining pyrazole’s hydrogen-bonding capacity, sulfolane’s solubility-enhancing properties, and an ethyl ester group for prodrug potential. The 5-amino group serves as a site for further derivatization, enabling the synthesis of Schiff bases or acylated derivatives with enhanced bioactivity.

Academic interest in this compound stems from its potential as a precursor for multifunctional agents. For example:

- The ethyl ester may improve oral bioavailability by facilitating passive diffusion across intestinal membranes.

- The sulfolane moiety could mitigate crystallization issues common in poorly soluble pyrazole derivatives.

- The amino group at position 5 allows for covalent conjugation with fluorescent tags or targeting ligands, enabling theranostic applications.

Preliminary molecular docking simulations suggest that this compound may inhibit bacterial DHFR or fungal ergosterol biosynthesis pathways, analogous to other pyrazole-thiophene hybrids. Further studies are needed to explore its full pharmacological profile, but its structural features align with trends in modern antimicrobial and anticancer drug discovery.

Properties

IUPAC Name |

ethyl 5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-2-17-10(14)8-5-12-13(9(8)11)7-3-4-18(15,16)6-7/h5,7H,2-4,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEDSNDHNRHRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCS(=O)(=O)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1-dioxothiolane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate serves as a significant building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals .

Reaction Types :

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction can be performed using sodium borohydride.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions with halides or electrophiles.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Activity : The compound has been investigated for its efficacy against different human tumor cell lines, demonstrating significant inhibitory effects on cell proliferation .

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its mechanism of action involves interaction with specific molecular targets, leading to inhibition of certain enzymes or receptors involved in disease pathways . This makes it a candidate for further development into therapeutic agents for conditions such as cancer and infectious diseases.

Case Study 1: Anticancer Activity

In a study involving various pyrazole derivatives, this compound was shown to inhibit the growth of breast adenocarcinoma (MCF-7) cells. The compound displayed a dose-dependent response, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A recent evaluation of synthesized pyrazole compounds demonstrated that those containing the dioxidotetrahydrothiophen group exhibited significant antimicrobial activity against black fungus and other pathogenic bacteria. Molecular docking studies suggested strong binding interactions with bacterial targets, indicating a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common pyrazole-4-carboxylate backbone with several analogues, differing primarily in the substituents at the 1-position and additional functional groups. Key structural analogues include:

Key Differences in Physicochemical Properties

- Polarity and Solubility : The sulfone group in the target compound increases polarity compared to analogues with aromatic or alkyl substituents (e.g., 4-fluorophenyl or methyl groups). This enhances aqueous solubility but may reduce membrane permeability .

- Hydrogen-Bonding Capacity: The sulfone and amino groups enable stronger intermolecular interactions than compounds like QAHJER (2,4-dinitrophenyl), which relies on nitro groups for π-π stacking .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in QAHJER) exhibit lower melting points (~150–160°C) compared to the target compound, which likely has higher thermal stability due to its rigid sulfone-thiophene ring .

Crystallographic and Structural Insights

- Hydrogen-Bonding Networks: Analogues like ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate form intramolecular N–H⋯N and N–H⋯O bonds, stabilizing planar conformations . The target compound’s sulfone group may facilitate similar interactions, as observed in sulfonamide-containing pyrazoles .

- Crystal Packing : Aromatic substituents (e.g., 4-fluorophenyl) promote π-π stacking, whereas the sulfone group in the target compound may favor polar interactions, influencing crystallinity .

Biological Activity

Ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research and industry.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O5S, with a molecular weight of 288.32 g/mol. The structure features a pyrazole ring substituted with an amino group and a tetrahydrothiophene moiety, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O5S |

| Molecular Weight | 288.32 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=NNC(=C1)CNC2CCS(=O)(=O)C2 |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1-dioxothiolane under controlled conditions. The reaction is often facilitated by bases such as triethylamine in solvents like dichloromethane to enhance yield and purity.

The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The functional groups allow for hydrogen bonding and ionic interactions, which can modulate the activity of these targets.

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways or activate receptors linked to various physiological responses.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. Ethyl 5-amino derivatives have been evaluated for their efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

Anticancer Properties

Research highlights the anticancer potential of this compound, particularly in inhibiting cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

Study on Antimicrobial Activity

In a study published by Iovu et al., the antimicrobial effects of various pyrazole derivatives were examined. The results indicated that compounds similar to ethyl 5-amino derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Effects

A recent investigation focused on the anticancer properties of pyrazole derivatives demonstrated that compounds with similar structural features to ethyl 5-amino derivatives showed promising results in inhibiting tumor growth in cell lines .

Applications

This compound has several applications across various fields:

Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.

Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine : Explored as a potential drug candidate for various therapeutic applications.

Industry : Utilized in developing new materials with specific properties, such as polymers and coatings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Condensation reactions to assemble the pyrazole ring, using precursors like hydrazines and β-keto esters under controlled pH and temperature .

- Nucleophilic substitution to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group, requiring anhydrous conditions and catalysts such as triethylamine to enhance reactivity .

- Esterification to install the ethyl carboxylate group, optimized by refluxing in ethanol with acid catalysis .

- Critical factors : Reaction time (12–24 hours for cyclization steps) and solvent polarity (e.g., DMF for polar intermediates) significantly impact yields (reported 45–68% for analogous compounds) .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound, particularly the positions of substituents on the pyrazole ring?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve substituent positions via coupling patterns (e.g., amino group at C5 shows distinct deshielding) and NOE correlations .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% for pharmacological studies) and detects byproducts from incomplete sulfonation or esterification .

- X-ray crystallography : Definitive confirmation of the 1,1-dioxidotetrahydrothiophen-3-yl orientation and pyrazole ring geometry, though requires high-quality single crystals .

Advanced Research Questions

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence electronic properties and reactivity in derivatization reactions?

- Methodological Answer :

- Electron-withdrawing effects : The sulfone group increases electrophilicity at C4 of the pyrazole, facilitating nucleophilic attacks (e.g., amidation or hydrolysis) . Computational studies (DFT) can map charge distribution to predict reactive sites.

- Steric effects : The tetrahydrothiophene ring’s chair conformation restricts access to the pyrazole’s C3 position, directing modifications to C4 or C5 .

- Derivatization strategies : Use mild bases (e.g., KCO) to avoid sulfone cleavage during functional group interconversion .

Q. Are there contradictions in reported biological activities of similar pyrazole derivatives, and how can SAR studies resolve these discrepancies?

- Methodological Answer :

- Data contradictions : For example, fluorophenyl-substituted pyrazoles show variable antimicrobial activity due to differences in bacterial membrane permeability assays .

- SAR resolution :

- Systematic substitution : Compare analogs with/without the sulfone group to isolate its contribution to target binding (e.g., IC shifts in enzyme inhibition assays) .

- Molecular docking : Map interactions between the sulfone group and hydrophobic pockets in target proteins (e.g., COX-2 or kinase domains) .

- Meta-analysis : Cross-reference bioactivity datasets from structurally validated compounds to minimize synthesis variability .

Q. What strategies can enhance the bioavailability of this compound while retaining pharmacological activity?

- Methodological Answer :

- Ester hydrolysis : Convert the ethyl carboxylate to a carboxylic acid (via NaOH/EtOH hydrolysis) to improve aqueous solubility, monitored by pH-dependent HPLC .

- Prodrug design : Mask the amino group with acetyl or PEG-ylated moieties to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Co-crystallization : Use co-formers like cyclodextrins to stabilize the compound in solid dispersions, improving dissolution rates without altering bioactivity .

Experimental Design & Data Analysis

Q. How can researchers design analogs to test hypotheses about substituent effects on target binding?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with halogen (Cl, F), methoxy, or trifluoromethyl groups at C5 to assess electronic vs. steric contributions .

- Isosteric replacement : Replace the sulfone group with a carbonyl or phosphonate moiety to evaluate hydrogen-bonding requirements .

- High-throughput screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinity changes across analogs .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles of this compound?

- Methodological Answer :

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., CYP450-mediated oxidation of the tetrahydrothiophene ring) .

- Molecular dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites .

- In vitro validation : Use microsomal stability assays (human liver microsomes) with LC-MS/MS to confirm computational predictions .

Tables

Table 1 : Comparison of Synthetic Yields for Analogous Pyrazole Derivatives

| Substituent at C1 | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|---|

| 1,1-Dioxidotetrahydrothiophen-3-yl | 18 | 62 | 97 | |

| 4-Fluorophenyl | 24 | 55 | 94 | |

| 2-Aminoethyl | 12 | 68 | 96 |

Table 2 : Biological Activity Trends in Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.